(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Catalog No.
S1768675
CAS No.
210282-30-7
M.F
C24H20N2O6
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

210282-30-7

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1

InChI Key

KVLRWXBYPKSBFY-NRFANRHFSA-N

SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]

Synonyms

210282-30-7;Fmoc-L-2-Nitrophenylalanine;Fmoc-2-Nitro-L-Phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoicacid;FMOC-D-2-NITROPHENYLALANINE;Fmoc-L-2-Nitrophe;AC1MC5RV;Fmoc-L-2-NO2-Phe-OH;Fmoc-D-phe(2-NO2)-OH;SCHEMBL799728;MolPort-001-758-374;ZINC2244133;AKOS024464851;AM83441;FL286-1;OR14578;AC-16879;AK163627;AM020056;KB-51951;PL008764;FT-0679844;Y6719;Y6727

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a complex organic compound characterized by its unique structural features. It contains a fluorenyl methoxycarbonyl group, an amino group, and a nitrophenyl moiety attached to a propanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural attributes that may influence biological activity.

Typical of amino acids and derivatives. Key types of reactions include:

  • Amide Formation: The amino group can react with carboxylic acids to form amides.
  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amine, which can further participate in coupling reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of a corresponding amine.

These reactions are facilitated by standard organic chemistry methods, often involving catalysts or specific reaction conditions to optimize yield and selectivity.

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid has been explored in various studies. Its structure suggests potential interactions with biological targets, particularly in the context of:

  • Antioxidant Activity: Similar compounds have shown the ability to scavenge free radicals, which could be relevant for therapeutic applications against oxidative stress-related diseases .
  • Cytotoxicity: Initial studies indicate that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines, suggesting potential use in oncology .

Synthesis typically involves several steps, including:

  • Protection of Functional Groups: The amino group is often protected using fluorenyl methoxycarbonyl (Fmoc) strategies to prevent unwanted reactions during synthesis.
  • Coupling Reactions: The protected amino acid is coupled with other components using standard peptide coupling reagents like EDC or HATU.
  • Deprotection: The Fmoc group is removed under basic conditions to yield the final amino acid derivative.

This multi-step synthesis requires careful control of reaction conditions to ensure high purity and yield.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing more complex peptides or as a lead compound for drug discovery.
  • Biochemical Research: Useful in studies exploring structure-activity relationships and mechanisms of action in biological systems.

Interaction studies focus on understanding how (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cellular systems.

These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid. Notable examples include:

Compound NameStructural FeaturesBiological Activity
3-Nitro-L-TyrosineContains a nitrophenol groupAntioxidant properties
Fmoc-LysineFluorenyl methoxycarbonyl protected lysineUsed in peptide synthesis
4-NitrophenolSimple nitrophenol structureKnown for cytotoxicity

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid lies in its combination of protective groups and nitrophenyl substitution, which may enhance its stability and bioactivity compared to simpler analogs. Its complex structure allows for diverse modifications that can lead to novel therapeutic agents.

XLogP3

4.5

Wikipedia

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-nitro-L-phenylalanine

Dates

Modify: 2023-08-15

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